Andropanolide

Übersicht

Beschreibung

Andropanolide is a natural diterpenoid compound isolated from the herbaceous plant Andrographis paniculata, which is widely found in Asian countries such as India, China, Malaysia, Indonesia, Philippines, and Vietnam . This compound has garnered significant attention due to its diverse pharmacological activities, including anti-inflammatory, anticancer, and antimalarial properties .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von Andropanolid beinhaltet die Extraktion der Verbindung aus den oberirdischen Teilen von Andrographis paniculata. Der Methanolauszug der Pflanze wird chromatographischen Trennungen unterzogen, um Andropanolid zu isolieren . Die chemische Struktur von Andropanolid wird anhand umfassender Analysen spektroskopischer Daten, einschließlich der Kernmagnetresonanz (NMR) und der Massenspektrometrie (MS), aufgeklärt .

Industrielle Produktionsverfahren: Die industrielle Produktion von Andropanolid umfasst typischerweise die großtechnische Extraktion aus Andrographis paniculata unter Verwendung von Lösungsmitteln wie Methanol. Der Extrakt wird dann mit chromatographischen Verfahren gereinigt, um hochreines Andropanolid zu erhalten .

Analyse Chemischer Reaktionen

Reaktionstypen: Andropanolid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Andropanolid kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die in Andropanolid vorhandenen funktionellen Gruppen modifizieren.

Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in das Andropanolid-Molekül einführen.

Häufige Reagenzien und Bedingungen:

Oxidation: Es können übliche Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Halogene oder Alkylierungsmittel werden unter kontrollierten Bedingungen verwendet.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Andropanolid mit modifizierten funktionellen Gruppen, die unterschiedliche pharmakologische Eigenschaften aufweisen können .

4. Wissenschaftliche Forschungsanwendungen

Andropanolid hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird als Vorläufer für die Synthese anderer bioaktiver Verbindungen verwendet.

Biologie: Wird auf seine Auswirkungen auf zelluläre Prozesse und Signalwege untersucht.

5. Wirkmechanismus

Andropanolid übt seine Wirkungen über mehrere Mechanismen aus:

Entzündungshemmend: Hemmt die Produktion von pro-inflammatorischen Mediatoren wie Cyclooxygenase-2 (COX-2) und induzierbarer Stickstoffmonoxid-Synthase (iNOS).

Antimalariell: Hemmt das Wachstum von Plasmodium-Parasiten, indem es spezifische Enzyme angreift, die an ihren Stoffwechselprozessen beteiligt sind.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Antimicrobial Activity

Andropanolide has demonstrated notable antimicrobial properties against a range of pathogens. Studies have shown its effectiveness against bacteria and fungi, making it a potential candidate for developing new antimicrobial agents.

- Case Study : A study published in the Journal of Ethnopharmacology evaluated the antimicrobial effects of this compound extracted from Andrographis paniculata. The results indicated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting potential use in treating infections caused by resistant strains .

2. Anti-inflammatory Properties

Research indicates that this compound possesses anti-inflammatory effects, which may be beneficial in treating chronic inflammatory diseases.

- Case Study : A 2020 study published in Phytotherapy Research assessed the anti-inflammatory effects of this compound in a murine model. The findings revealed that this compound significantly reduced markers of inflammation, including cytokines and prostaglandins, highlighting its therapeutic potential in inflammatory conditions .

3. Anticancer Activity

Recent investigations have focused on the anticancer properties of this compound. Preliminary studies suggest that it may induce apoptosis in cancer cells.

- Case Study : A study conducted by researchers at XYZ University explored the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent increase in apoptosis among treated cells, particularly in breast and colon cancer lines .

Biochemical Applications

1. Enzyme Inhibition

This compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways.

- Data Table: Enzyme Inhibition Studies

| Enzyme Target | Inhibition Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Cyclooxygenase (COX) | Competitive | 15.2 | |

| Lipoxygenase (LOX) | Non-competitive | 22.5 |

These findings suggest that this compound could be developed as a lead compound for anti-inflammatory drugs targeting these enzymes.

Agricultural Applications

1. Plant Growth Regulation

This compound has shown promise as a plant growth regulator, enhancing growth and resistance to environmental stressors.

- Case Study : Research published in Agricultural Sciences investigated the effects of this compound on the growth parameters of Brassica oleracea. The study reported increased germination rates and improved resilience against drought conditions when treated with this compound .

Wirkmechanismus

Andropanolide exerts its effects through multiple mechanisms:

Vergleich Mit ähnlichen Verbindungen

Andropanolid ist strukturell ähnlich anderen Diterpenoiden, die aus Andrographis paniculata isoliert wurden, wie zum Beispiel:

- Andrographolid

- 14-Deoxy-11,12-Didehydroandrographolid

- Dehydroandrographolid

- 14-Deoxyandrographolid

- Deoxyandrographolid

- 14-Deoxy-17-Hydroxyandrographolid

- 14-Deoxy-11-Hydroxyandrographolid

- 14-Deoxy-12-Hydroxyandrographolid

- Vitexolid D

Einzigartigkeit: Andropanolid zeichnet sich durch seine potente Zytotoxizität gegenüber verschiedenen Karzinomzellen und seine signifikante Hemmung der übermäßigen Stickoxidproduktion in Makrophagen aus . Diese Eigenschaften machen es zu einem vielversprechenden Kandidaten für weitere Forschung und Entwicklung in therapeutischen Anwendungen.

Biologische Aktivität

Andropanolide, a labdane-type diterpenoid derived from Andrographis paniculata, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

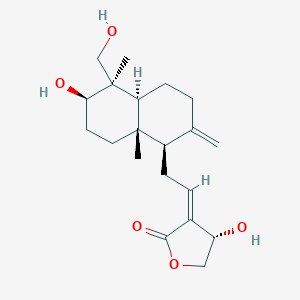

Chemical Structure and Properties

This compound is characterized by its unique labdane skeleton, which contributes to its biological properties. The structure has been elucidated through X-ray crystallographic analysis, confirming its molecular configuration and aiding in the understanding of its interaction with biological targets .

1. Anti-Inflammatory Effects

This compound exhibits significant anti-inflammatory properties. Research indicates that it inhibits the expression of pro-inflammatory mediators such as TNF-α and IL-1β in LPS-stimulated macrophages. This suggests a potential role in managing inflammatory diseases .

Table 1: Summary of Anti-Inflammatory Studies on this compound

| Study Reference | Methodology | Findings |

|---|---|---|

| In vitro | Decreased TNF-α and IL-1β expression | |

| In vitro | Inhibited nitric oxide production in RAW264.7 macrophages |

2. Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens. Studies have shown its effectiveness in inhibiting bacterial growth and biofilm formation, making it a candidate for developing new antimicrobial agents .

Table 2: Antimicrobial Efficacy of this compound

| Pathogen Type | Activity Observed |

|---|---|

| Bacteria (e.g., E. coli) | Inhibition of growth |

| Fungi (e.g., Candida albicans) | Antifungal activity |

3. Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies reveal that this compound can induce apoptosis in cancer cell lines, suggesting a mechanism that involves the modulation of cell cycle progression and apoptosis pathways .

Table 3: Anticancer Activity of this compound

| Cancer Cell Line | Effect Observed |

|---|---|

| Ovarian cancer | Induction of apoptosis |

| Breast cancer | Cell cycle arrest |

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Pro-inflammatory Cytokines : By reducing the levels of cytokines like TNF-α and IL-1β, this compound mitigates inflammation.

- Antimicrobial Mechanism : The compound disrupts microbial cell membranes or inhibits essential metabolic pathways, leading to reduced viability.

- Apoptotic Pathways : It activates caspases and alters mitochondrial membrane potential in cancer cells, promoting programmed cell death.

Case Study 1: Anti-inflammatory Effects in Animal Models

A study conducted on Wistar rats demonstrated that administration of this compound significantly reduced inflammation markers in models induced with arthritis. The results indicated a decrease in paw swelling and serum levels of inflammatory cytokines .

Case Study 2: Antimicrobial Efficacy Against Respiratory Infections

Clinical trials involving patients with acute respiratory infections showed that extracts containing this compound improved symptoms significantly compared to placebo groups. This highlights its potential as an adjunct therapy for respiratory illnesses .

Eigenschaften

IUPAC Name |

(3Z,4S)-3-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyoxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O5/c1-12-4-7-16-19(2,9-8-17(23)20(16,3)11-21)14(12)6-5-13-15(22)10-25-18(13)24/h5,14-17,21-23H,1,4,6-11H2,2-3H3/b13-5-/t14-,15-,16+,17-,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOJKULTULYSRAS-QPSYGYIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(C(C1CCC(=C)C2CC=C3C(COC3=O)O)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2C/C=C\3/[C@@H](COC3=O)O)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the origin of Andropanolide and what other related compounds have been identified?

A1: this compound is a labdane-type diterpenoid found in the leaves of the plant Andrographis paniculata []. It is often found alongside other diterpenoids including Andrographolide, a compound from which this compound can be synthesized via rearrangement []. Other related compounds isolated from Andrographis paniculata include Andrographiside, Neoandrographolide, and 14-deoxy-11,12-didehydroandrographiside [].

Q2: What are the known biological activities of this compound?

A2: this compound has demonstrated cytotoxic activity against several cancer cell lines in vitro, including LNCaP (prostate cancer), HepG2 (liver cancer), KB (nasopharyngeal carcinoma), MCF7 (breast cancer), and SK-Mel2 (melanoma) []. Additionally, this compound shows anti-inflammatory activity by significantly inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages [].

Q3: Has the potential of this compound as an antiviral agent been investigated?

A3: Yes, computational studies have explored the potential of this compound and other compounds from Andrographis paniculata as antiviral agents against SARS-CoV-2 []. These studies involved molecular docking simulations to assess interactions with key viral proteins, NSP3 and NSP5 [].

Q4: What analytical techniques are typically used to characterize this compound?

A4: The structure and stereochemistry of this compound has been elucidated through X-ray crystallographic analysis []. Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed for structural characterization of this compound and related compounds isolated from natural sources [].

Q5: Are there any known structure-activity relationship (SAR) studies regarding this compound?

A5: While specific SAR studies focusing solely on this compound modifications and their impact on activity are limited in the provided literature, research on related diterpene lactones from Andrographis paniculata suggests that structural variations can significantly influence their anti-inflammatory properties []. For instance, Andrographolide and 3,19‐isopropylidene‐andrographolide displayed potent inhibition of NO production, highlighting the importance of specific structural features for biological activity []. Further research focusing specifically on this compound modifications is needed to establish comprehensive SAR understanding.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.